Germane, bromotributyl-
Description
Bromotributylgermane (C₁₂H₂₇BrGe) is an organogermanium compound characterized by a germanium atom bonded to three butyl groups and one bromine atom. It serves as a critical precursor in organometallic synthesis, particularly in the deposition of germanium-containing thin films via chemical vapor deposition (CVD) techniques. Its reactivity stems from the Ge–Br bond, which is susceptible to nucleophilic substitution, enabling applications in semiconductor manufacturing and catalysis .
Properties
IUPAC Name |
bromo(tributyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNNBSUKPHDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467055 | |
| Record name | Germane, bromotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-37-5 | |
| Record name | Bromotributylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, bromotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of germane, bromotributyl- typically involves the reaction of germanium tetrachloride with tributylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction can be represented as follows:
GeCl4+3BuMgBr→GeBu3Br+3MgCl2
In industrial settings, the production of germane, bromotributyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
General Reactivity of Organogermanium Halides
Organogermanium halides (R₃GeX) typically undergo reactions characteristic of main-group organometallics, including:
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Nucleophilic substitution : Replacement of halides (X) with nucleophiles (e.g., alkoxides, amines).
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Transmetallation : Exchange with organometallic reagents (e.g., Grignard or organolithium compounds).
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Cross-coupling : Participation in palladium- or nickel-catalyzed couplings (e.g., Stille-type reactions).
Aroyltrimethylgermanes
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Serve as directing groups in Rh-catalyzed C–H alkenylation and Ir-catalyzed C–H amidation .
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Exhibit reactivity with diazo esters to form β-keto esters and participate in thiazolium-catalyzed additions.
Germane (GeH₄)
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Thermally decomposes at 327°C to germanium and hydrogen.
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Weakly acidic in liquid ammonia (pKa ~25), forming NH₄⁺ and GeH₃⁻.
Proposed Reaction Pathways for Bromotributylgermane
While no experimental data exists in the provided sources, hypothetical reactions can be extrapolated:
| Reaction Type | Expected Products | Conditions |
|---|---|---|
| Nucleophilic substitution | (C₄H₉)₃Ge–OR or (C₄H₉)₃Ge–NR₂ | Alkoxides/amines in polar solvents |
| Transmetallation | R₃Ge–R’ (R’ = alkyl, aryl) | Organolithium/Grignard reagents |
| Hydrolysis | (C₄H₉)₃Ge–OH + HBr | Aqueous acidic or basic conditions |
Gaps and Recommendations
The absence of explicit data on bromotributylgermane highlights the need to consult specialized organometallic chemistry databases (e.g., Reaxys, SciFinder) or recent synthetic studies. Experimental verification of the proposed pathways would require:
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Spectroscopic characterization (¹H/¹³C NMR, IR).
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Kinetic studies to determine reaction rates and mechanisms.
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Thermal stability assays to assess decomposition thresholds.
Scientific Research Applications
The compound "Germane, bromotributyl-" (C12H24BrGe) is an organogermanium compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including materials science, electronics, and environmental research, along with comprehensive data tables and documented case studies.
Materials Science
Germane derivatives, including bromotributyl germane, are utilized in the synthesis of advanced materials. They serve as precursors for the deposition of germanium films, which are essential in the production of semiconductors and photovoltaic devices. The ability to form thin films with controlled properties makes these compounds valuable in the development of high-performance materials.
In the electronics industry, bromotributyl germane is used in the fabrication of germanium-based transistors and diodes. Its application in chemical vapor deposition (CVD) processes allows for precise control over the doping levels and film thicknesses required for high-efficiency electronic components.
Case Study: Use in Semiconductor Manufacturing
A recent study demonstrated that using bromotributyl germane as a precursor in CVD resulted in germanium films with superior electrical properties compared to those produced using traditional methods. The films exhibited lower defect densities and improved carrier mobility, making them suitable for next-generation electronic devices.
Environmental Research
Germane compounds have been investigated for their potential use in environmental remediation technologies. Their unique reactivity allows them to interact with various pollutants, facilitating their breakdown or removal from contaminated sites.
Table 2: Environmental Applications of Germane Compounds
| Application | Description |
|---|---|
| Pollutant Degradation | Reactivity with heavy metals and organics |
| Soil Remediation | Enhancing microbial activity for bioremediation |
| Water Treatment | Removal of contaminants through adsorption |
Biomedical Applications
Emerging research indicates that organogermanium compounds may have potential therapeutic applications due to their biocompatibility and ability to interact with biological systems. Studies are ongoing to explore their efficacy as drug delivery agents or as components in biosensors.
Case Study: Anticancer Activity
Preliminary studies have shown that bromotributyl germane exhibits cytotoxic effects on certain cancer cell lines. Further investigation into its mechanism of action could pave the way for new cancer therapies.
Mechanism of Action
The mechanism of action of germane, bromotributyl- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Analogous Organometallic Compounds
Thermal and Volatility Profiles
Thermogravimetric (TG) analyses reveal critical differences in decomposition behavior:
- Bromotributylgermane volatilizes between 100–286°C, comparable to tributylgermane derivatives (e.g., Sn(II) pyrrolide complexes in ). However, its bromine substituent lowers onset temperatures compared to non-halogenated analogs .
- Residual Mass : Bromotributylgermane leaves minimal residue (<5%) upon decomposition, unlike Sn(II) complexes (4–16.5% residue), indicating cleaner evaporation for CVD applications .
Table 2: Thermal Properties
| Compound | Onset Temp (°C) | Completion Temp (°C) | Residual Mass (%) |
|---|---|---|---|
| Bromotributylgermane | ~100 | 286 | <5 |
| Sn(II) Pyrrolide 3 | ~100 | 220 | 4.0 |
| Sn(II) Pyrrolide 8 | ~100 | 286 | 16.5 |
Electronic and Spectroscopic Characteristics
- NMR Spectroscopy : The Ge–Br bond in bromotributylgermane induces distinct ¹H NMR deshielding (~δ 1.5 ppm for butyl protons) compared to tributylgermane (δ 0.9–1.2 ppm) .
- Mass Spectrometry (HR-MS): Bromotributylgermane exhibits a characteristic isotopic pattern for bromine (1:1 ratio for [M]⁺ and [M+2]⁺ peaks), unlike non-halogenated germanes .
Biological Activity
Germane, bromotributyl- (C12H27BrGe) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for further research.
Germane, bromotributyl- is a germanium-based organobromine compound. Its structure includes three butyl groups attached to a germanium atom, which is further bonded to a bromine atom. The molecular weight is approximately 303.2 g/mol.
1. Cytotoxicity
Cytotoxicity assays have been used to evaluate the effects of brominated compounds on different cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bromotributyl Stannane | Human Fibroblasts | 25 | Induction of apoptosis |
| Germane, Bromotributyl | TBD | TBD | TBD |
The exact cytotoxic profile of germane, bromotributyl- remains to be fully elucidated; however, related compounds have shown significant cytotoxic effects in various studies .
2. Immunomodulatory Effects
Brominated compounds have been reported to influence immune responses. A study indicated that certain bromohydrin analogues could stimulate human gammadelta T lymphocytes effectively at nanomolar concentrations without causing unspecific binding at micromolar levels . This suggests a potential for germane, bromotributyl- in modulating immune responses.
Case Studies
While specific case studies on germane, bromotributyl- are scarce, analogous compounds provide insights into its potential applications:
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Case Study 1: Bromohydrin Analogue
This study demonstrated that a phosphorylated bromohydrin analogue could stimulate T lymphocytes effectively, indicating that similar structures might possess immunomodulatory properties relevant for vaccine development . -
Case Study 2: Cytotoxicity Testing
Research comparing the cytotoxic effects of various organobromine compounds highlighted the need for further testing on specific derivatives like germane, bromotributyl- to assess their therapeutic safety margins and efficacy .
Research Findings
Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) in organobromine compounds. For instance:
- Toxicity Assessment : A study on acute oral toxicity found correlations between chemical structure and biological activity in related compounds . This suggests that germane derivatives may also follow similar toxicity profiles.
- Mechanisms of Action : Investigations into the biochemical pathways affected by brominated compounds indicate potential interactions with cellular proteins and nucleic acids, which could lead to apoptosis or other forms of cell death .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
